4-Methylumbelliferyl-b-D-xylotrioside
Description
4-Methylumbelliferyl-b-D-xylotrioside is a chemical compound with the molecular formula C25H32O15 and a molecular weight of 572.52 g/mol . It is commonly used as a substrate in biochemical assays to detect the activity of specific enzymes, such as xylanases . The compound is a derivative of 4-methylumbelliferone, a fluorescent molecule, and xylotriose, a trisaccharide composed of three xylose units .
Properties
Molecular Formula |
C25H32O15 |
|---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
7-[5-[3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C25H32O15/c1-9-4-16(27)38-13-5-10(2-3-11(9)13)37-23-21(32)18(29)14(7-35-23)40-25-22(33)19(30)15(8-36-25)39-24-20(31)17(28)12(26)6-34-24/h2-5,12,14-15,17-26,28-33H,6-8H2,1H3 |
InChI Key |
MRPSHSIHIYLCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(CO3)OC4C(C(C(CO4)OC5C(C(C(CO5)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylumbelliferyl-b-D-xylotrioside typically involves the reaction of 4-methylumbelliferone with xylotriose . The process begins with the protection of hydroxyl groups on the xylotriose molecule to prevent unwanted side reactions. The protected xylotriose is then reacted with 4-methylumbelliferone under acidic or basic conditions to form the desired product . After the reaction, the protective groups are removed to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity of the final product . Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to verify the compound’s purity and concentration .
Chemical Reactions Analysis
Types of Reactions
4-Methylumbelliferyl-b-D-xylotrioside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction .
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in typical biochemical assays.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis is commonly performed using xylanases under mild conditions (pH 5-7, 25-37°C).
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, such as hydrogen peroxide or sodium borohydride, under controlled conditions.
Major Products Formed
Hydrolysis: The primary products are 4-methylumbelliferone and xylotriose.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
4-Methylumbelliferyl-b-D-xylotrioside is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine .
Mechanism of Action
The mechanism of action of 4-Methylumbelliferyl-b-D-xylotrioside involves its hydrolysis by specific enzymes, such as xylanases . The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, releasing 4-methylumbelliferone and xylotriose . The released 4-methylumbelliferone exhibits fluorescence, which can be measured to quantify enzyme activity .
Comparison with Similar Compounds
4-Methylumbelliferyl-b-D-xylotrioside is unique due to its specific structure and applications . Similar compounds include:
4-Methylumbelliferyl-β-D-xylopyranoside: Used as a substrate for β-xylosidase.
4-Methylumbelliferyl-β-D-glucopyranoside: Used as a substrate for β-glucosidase.
4-Methylumbelliferyl-β-D-mannopyranoside: Used as a substrate for β-mannosidase.
These compounds share the 4-methylumbelliferone moiety but differ in the attached sugar units, leading to different enzyme specificities and applications .
Biological Activity
4-Methylumbelliferyl-β-D-xylotrioside (4-MUX) is a specialized fluorogenic substrate utilized primarily in biochemical research to study the activity of beta-xylosidase enzymes. This compound is notable for its ability to emit fluorescence upon enzymatic cleavage, thereby facilitating the detection and quantification of enzyme activity in various biological assays. Its chemical structure comprises a 4-methylumbelliferyl moiety linked to a β-D-xylotrioside, a trisaccharide made up of xylose units.
- Chemical Formula : C₁₅H₁₉O₈
- CAS Number : 250252-60-9
- Molecular Weight : 355.31 g/mol
The reaction mechanism involves the enzymatic cleavage of the xylotrioside portion, releasing 4-methylumbelliferone, which is responsible for the fluorescent signal that can be quantitatively measured. This property makes 4-MUX a vital tool in carbohydrate metabolism studies and enzyme kinetics.
Enzyme Substrate Specificity
4-MUX is primarily used as a substrate for beta-xylosidase enzymes, which are crucial for the degradation of hemicellulose and other polysaccharides found in plant cell walls. The ability to produce a measurable fluorescent signal upon enzymatic action allows researchers to effectively monitor enzyme activity levels.
Key Findings from Research Studies:
- Detection Sensitivity : In comparative studies, 4-MUX has shown superior sensitivity in detecting xylanase activity compared to traditional substrates like RBB-xylan. For instance, a family F/10 xylanase from Streptomyces olivaceoviridis was more sensitively detected using 4-MUX than with other substrates, highlighting its specificity for certain enzyme classes .
- Mechanistic Insights : Interaction studies focusing on binding affinity and reaction kinetics with beta-xylosidase have provided insights into enzyme-substrate interactions, elucidating mechanisms of specificity and efficiency .
- Applications in Plant Biology : The use of 4-MUX extends into understanding plant biology and biomass conversion processes, particularly in the context of carbohydrate metabolism .
Comparative Analysis with Other Substrates
The following table summarizes some structurally similar fluorogenic substrates and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methylumbelliferyl-β-D-xylobioside | C₁₃H₁₇O₆ | A disaccharide variant; less complex than xylotrioside |
| 4-Methylumbelliferyl-β-D-xylopyranoside | C₁₄H₁₈O₆ | Contains a pyranose form; used for similar enzyme assays |
| 4-Methylumbelliferyl-α-L-arabinofuranoside | C₁₄H₁₈O₆ | Targets different glycosidases; useful in polysaccharide studies |
Study on Xylanase Activity Detection
A significant case study demonstrated the efficacy of 4-MUX in detecting low levels of xylanase activity. Researchers synthesized both 4-MUX and another fluorogenic substrate (5-bromo-3-indolyl-beta-D-xylobioside) to assess their performance on agar plates. The results indicated that even mutant xylanases with reduced activity could be detected using 4-MUX, showcasing its sensitivity and specificity .
Cytotoxicity Evaluation
Another investigation focused on the cytotoxic effects of various xylosides, including 4-MUX. The study assessed the impact on human skin fibroblasts and found that while some xylosides exhibited cytotoxic properties, 4-MUX was relatively benign at tested concentrations, making it suitable for use in biological assays without significant cellular toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
